Home > Products > Screening Compounds P70348 > 8-Chloro-1,6-naphthyridin-2(1h)-one
8-Chloro-1,6-naphthyridin-2(1h)-one -

8-Chloro-1,6-naphthyridin-2(1h)-one

Catalog Number: EVT-13764086
CAS Number:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Chloro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound characterized by its unique naphthyridine structure. It has garnered attention due to its potential biological activities and applications in pharmaceuticals. The compound's molecular formula is C8H5ClN2OC_8H_5ClN_2O, and it is classified under naphthyridines, which are known for their diverse chemical properties and biological significance.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis, and applications .

Classification

8-Chloro-1,6-naphthyridin-2(1H)-one belongs to the class of naphthyridines, specifically the 1,6-naphthyridin-2(1H)-ones, which are a subfamily of heterocyclic compounds. This class is notable for its inclusion of over 17,000 compounds with varying substituents that influence their biological activities .

Synthesis Analysis

Methods

The synthesis of 8-chloro-1,6-naphthyridin-2(1H)-one typically involves several methodologies, including:

  • Multicomponent Reactions (MCRs): These reactions combine multiple reactants to form a product in a single step, enhancing efficiency.
  • Metal-Catalyzed Processes: Utilizing metal catalysts can facilitate various transformations essential for synthesizing complex structures.

Technical Details

One common synthetic route involves the reaction of substituted aromatic aldehydes with 2-aminopyridine and malononitrile or cyanoacetate in the presence of specific catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction conditions typically require careful control of temperature and pH to optimize yields.

Molecular Structure Analysis

Structure

The molecular structure of 8-chloro-1,6-naphthyridin-2(1H)-one features a chlorinated naphthyridine ring system with a carbonyl functional group at the 2-position.

Data

  • Molecular Weight: 180.59 g/mol
  • InChI Key: TUTNMAMRFFNROU-UHFFFAOYSA-N
  • CAS Number: 127446-42-8

The structural representation can be visualized through various cheminformatics tools available in chemical databases .

Chemical Reactions Analysis

Reactions

8-Chloro-1,6-naphthyridin-2(1H)-one participates in several chemical reactions:

  • Substitution Reactions: The chlorine atom allows for nucleophilic substitution, leading to various derivatives.
  • Cyclization Reactions: Can undergo cyclization to form more complex naphthyridine derivatives.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituent, which enhances electrophilic attack at other positions on the naphthyridine ring .

Mechanism of Action

Process

The mechanism of action for 8-chloro-1,6-naphthyridin-2(1H)-one involves its interaction with biological targets such as enzymes and receptors.

Data

Research indicates that compounds in this class can modulate enzyme activity and influence cellular processes by binding to DNA or proteins, thereby altering their functionality . This interaction is crucial for its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Boiling Point: Data not available.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.

Relevant Data or Analyses

The compound's stability and reactivity are influenced by its molecular structure, particularly the presence of the chlorine atom and the carbonyl group .

Applications

Scientific Uses

8-Chloro-1,6-naphthyridin-2(1H)-one has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing various biologically active compounds.
  • Biological Research: Its ability to interact with biological macromolecules makes it a candidate for studying cellular mechanisms.

Additionally, derivatives of this compound are explored for their potential use in treating bacterial infections and other diseases due to their diverse biological activities .

Introduction to 1,6-Naphthyridin-2(1H)-one Scaffolds in Medicinal Chemistry

The 1,6-naphthyridin-2(1H)-one core represents a privileged heterocyclic system in modern drug discovery, characterized by its bicyclic architecture comprising fused pyridine and pyridone rings. This scaffold exists in two primary tautomeric forms differing in the saturation state between C3 and C4, significantly influencing molecular geometry, electronic distribution, and biological recognition profiles. The versatility of this chemotype is evidenced by its presence in over 17,000 documented compounds described in more than 1,000 scientific references and patents, reflecting substantial pharmaceutical interest over recent decades [2] [3]. The structural plasticity of the 1,6-naphthyridin-2(1H)-one system permits extensive functionalization at multiple positions (N1, C3, C4, C5, C7, and C8), enabling precise optimization of drug-like properties and target affinity. The introduction of halogen atoms, particularly chlorine at the C8 position, has emerged as a strategically significant modification for enhancing pharmacological potency and selectivity against challenging therapeutic targets, including various kinase families implicated in oncogenesis.

Historical Evolution of Naphthyridine Derivatives in Drug Discovery

The naphthyridine family, classified as diazanaphthalenes, encompasses six isomeric bicyclic systems containing two nitrogen atoms within a naphthalene-type framework. These isomers are systematically categorized into two subgroups: 1,X-naphthyridines (where X = 5, 6, 7, 8) and 2,X-naphthyridines (X = 6, 7) [2] [3]. The historical trajectory of naphthyridine chemistry commenced in 1893 with Reissert's pioneering synthesis of the first naphthyridine compound, who also established the nomenclature. However, the field progressed slowly, with the unsubstituted 1,5- and 1,8-naphthyridine isomers not realized until 1927. The synthetic challenge of these heterocycles is underscored by the fact that the complete family of isomers was only finalized in 1965 with the isolation of 2,6-naphthyridine, following the synthesis of 1,6-, 1,7-, and 2,7-naphthyridines in 1958 [2] [3].

The 1,6-naphthyridin-2(1H)-one substructure emerged as a particularly valuable scaffold in the late 1990s when innovative synthetic protocols were developed. These methodologies enabled efficient construction of the bicyclic system starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles – versatile intermediates previously employed for synthesizing pyrido[2,3-d]pyrimidin-7(8H)-ones [2] [3]. A transformative development occurred through the treatment of these precursors with malononitrile under basic conditions (NaOMe/MeOH), generating tautomeric systems that could be subsequently halogenated. This methodological advancement facilitated the practical exploration of structure-activity relationships within this chemotype.

Table 1: Historical Milestones in Naphthyridine Chemistry Development

YearAchievementSignificance
1893First naphthyridine synthesis (Reissert)Establishment of fundamental naphthyridine nomenclature and chemistry
1927Synthesis of unsubstituted 1,5- and 1,8-naphthyridinesCompletion of initial isomer synthesis
1958Synthesis of 1,6-, 1,7-, and 2,7-naphthyridinesExpansion of accessible naphthyridine scaffolds
1965Isolation of 2,6-naphthyridineCompletion of the isomeric naphthyridine family
Late 1990sDevelopment of practical 1,6-naphthyridin-2(1H)-one synthesesEnabling pharmaceutical exploration of this scaffold
2010-2020Exponential increase in 1,6-naphthyridin-2(1H)-one patents (>450)Validation of therapeutic potential and commercial interest

The 21st century witnessed an exponential surge in pharmaceutical interest, with the number of publications and patents incorporating 1,6-naphthyridin-2(1H)-one substructures increasing dramatically. Database analyses reveal that 70% of the 17,365 documented 1,6-naphthyridin-2(1H)-one derivatives feature a C3-C4 double bond (12,047 compounds), while 30% (5,318 compounds after curation) possess a C3-C4 single bond [2] [3]. This distribution reflects divergent synthetic accessibility and distinct biological applications for the unsaturated versus saturated variants. The patent landscape demonstrates particularly intense commercial interest, with approximately 46.4% of references covering the unsaturated forms being patents (450 patents), while an even higher proportion (50%) of the fewer references addressing saturated forms are patented innovations [3].

Privileged Heterocyclic Scaffolds: Role of 1,6-Naphthyridin-2(1H)-ones in Receptor Targeting

The concept of "privileged scaffolds" in medicinal chemistry, introduced by Evans in the late 1980s, refers to heterocyclic frameworks capable of providing high-affinity ligands for diverse biological receptors through strategic substitution [2] [3]. These molecular architectures serve as versatile templates for optimizing interactions with target proteins, significantly accelerating drug discovery. Established privileged structures include quinoline, benzimidazole, pyrazole, indole, and piperazine derivatives, which collectively form the backbone of numerous therapeutic agents across disease domains. The 1,6-naphthyridin-2(1H)-one system has rightfully joined this prestigious category due to its exceptional capacity for target modulation, particularly within the kinase target family.

Structural analysis reveals that the 1,6-naphthyridin-2(1H)-one core exhibits remarkable geometric and electronic complementarity to the ATP-binding sites of protein kinases. The bicyclic system provides a planar, electron-rich surface for π-stacking interactions with aromatic residues in the hinge region, while the lactam moiety offers hydrogen bond donor/acceptor functionality crucial for molecular recognition. This privileged character is exemplified by nM-level activities observed against critical therapeutic targets: breakpoint cluster region protein (BCR) kinase inhibitors for B lymphoid malignancies, discoidin domain-containing receptor 2 (DDR2) inhibitors for lung cancer, and hepatitis C virus (HCV) inhibitors [2] [3]. The scaffold's versatility extends beyond oncology, with emerging applications in infectious diseases, neurological disorders, and inflammatory conditions.

Substitution patterns profoundly influence target selectivity profiles. Comprehensive analysis of the >17,000 documented derivatives reveals distinct preferences at key positions between the unsaturated (C3=C4) and saturated (C3-C4) series. At the N1 position, unsaturated derivatives (70% of total compounds) predominantly feature substituents (64% of unsaturated compounds), with methyl (10.47%) and phenyl (17.47%) being most prevalent [3]. Conversely, saturated derivatives more frequently retain the N-H moiety (51.86%) [2] [3]. This divergence reflects the differing binding requirements of biological targets addressed by these structural subfamilies.

Table 2: Positional Substitution Patterns in 1,6-Naphthyridin-2(1H)-one Derivatives

PositionC3=C4 Derivatives (12,047 compounds)C3-C4 Derivatives (5,318 compounds)Biological Implications
N1Substituted (64%); Methyl (10.5%), Phenyl (17.5%)Unsubstituted (51.9%); Substituted (alkyl, carbocycle, heterocycle)Influences membrane permeability and metabolic stability
C3/C4Variable substitution patternsSpecific patterns: C3-substituted/CH₂ at C4 (32.4%)Determines selectivity between kinase families
C5/C7/C8Diverse functionalizationDiverse functionalizationModulates potency, solubility, and target engagement
Halogenation SitesPrimarily C5, C7, C8Primarily C5, C7, C8C8 position particularly critical for kinase inhibition

The C3 and C4 positions demonstrate even more pronounced differentiation between structural subclasses. Saturated derivatives predominantly feature substituents specifically at C3 with an unsubstituted methylene at C4 (32.37% of saturated compounds), while minimal representation exists for C4-substituted/C3-unsubstituted variants (0.85%) or disubstituted systems (1.22%) [2] [3]. This precise substitution tolerance reflects steric constraints within the binding pockets of target proteins like FGFR4. The C5, C7, and C8 positions accommodate diverse substituents across both subfamilies, with halogenation (especially at C8) emerging as a critical modification for enhancing potency against oncokinases. The comprehensive mapping of these substitution patterns provides medicinal chemists with strategic blueprints for targeting specific biological receptors through scaffold functionalization.

Positional Significance of Chlorine Substitution at C8: Comparative Analysis with Other Halogenated Derivatives

Halogenation constitutes a fundamental strategy in molecular design, leveraging the unique steric, electronic, and hydrophobic properties of fluorine, chlorine, bromine, and iodine atoms. Positional isomerism significantly influences biological activity within the 1,6-naphthyridin-2(1H)-one series, with C8 emerging as a privileged site for chlorine substitution. This preference stems from the spatial orientation of the C8 position within the three-dimensional architecture of the bicyclic system, enabling optimal vectoring of substituents into complementary regions of target binding pockets. Chlorine at C8 exhibits a distinctive balance of steric bulk (van der Waals radius: 1.75 Å) and moderate electron-withdrawing capability (Hammett σₘ: 0.37), creating favorable interactions not achievable with smaller fluorine or larger bromine substituents [2].

The strategic importance of C8 functionalization is particularly evident in fibroblast growth factor receptor 4 (FGFR4) inhibition programs for colorectal cancer treatment. Molecular modeling based on the FGFR4 domain complexed with covalent inhibitors (PDB: 4XCU) demonstrates that substituents at C8 project toward a hydrophobic subpocket within the ATP-binding site. Chlorine's optimal size allows complete occupation of this cavity while maintaining ligand conformational flexibility – a critical factor absent in smaller fluorine substituents that underfill the space and larger bromine atoms that induce steric clashes [5]. This geometric complementarity translates directly to biochemical potency, with C8-chlorinated derivatives exhibiting superior FGFR4 inhibition (IC₅₀ values reaching nanomolar range) compared to their non-halogenated or alternatively halogenated counterparts.

The electronic effects of C8 chlorine substitution significantly modulate the electron density distribution across the naphthyridinone system. Through resonance and inductive effects, chlorine withdrawal of electron density enhances the hydrogen-bond accepting capacity of the pyridone carbonyl oxygen, strengthening hinge region interactions with kinase backbones. This phenomenon is substantiated by molecular orbital calculations showing decreased electron density at the carbonyl oxygen in 8-chloro derivatives versus unsubstituted analogs [2]. The enhanced hydrogen-bonding capability translates directly to improved binding affinity, as confirmed by isothermal titration calorimetry studies measuring thermodynamic binding parameters.

Table 3: Comparative Analysis of Halogen Substituents at the C8 Position

ParameterFluorineChlorineBromineIodine
Van der Waals Radius (Å)1.471.751.851.98
Hammett σₘ0.340.370.390.35
Hydrophobicity (π)0.140.710.861.12
Synthetic AccessibilityHighHighModerateLow
Target ComplementaritySuboptimal cavity fillOptimal steric occupancyPotential steric clashSignificant steric clash
Electron Density EffectsModerate withdrawalModerate withdrawalWeak donationWeak donation
Representative ActivityModerate FGFR4 inhibitionHigh FGFR4 inhibition (IC₅₀ = 5.30 nM)Reduced inhibitionSignificant activity loss

Beyond steric and electronic considerations, chlorine's hydrophobicity (π value: 0.71) contributes favorably to desolvation entropy during binding, as evidenced by entropy-driven binding mechanisms observed in surface plasmon resonance studies of 8-chloro derivatives [5]. This hydrophobic contribution is less pronounced with fluorine (π: 0.14) and excessively dominant with bromine (π: 0.86) or iodine (π: 1.12), potentially disrupting the delicate balance of hydrophobic/hydrophilic interactions required for selective kinase inhibition. The metabolic stability of the C-Cl bond presents another advantage over the more labile C-Br bond, particularly in hepatic microenvironments, enhancing the pharmacokinetic profile of chlorinated derivatives.

The synthesis of 8-chloro-1,6-naphthyridin-2(1H)-one derivatives typically employs halogenation at the pyridine ring during scaffold construction, as exemplified by the treatment of tetrahydropyridine precursors with hydrogen halides. Modern synthetic approaches increasingly leverage transition metal-catalyzed coupling reactions for introducing complex substituents orthogonal to the chlorine atom at C8, enabling structure-activity relationship exploration while maintaining the critical halogen interaction. These methodological advances support the continued investigation of 8-chloro derivatives against diverse therapeutic targets beyond oncology, including antiviral and antimicrobial applications, leveraging the established synthetic accessibility and favorable physicochemical properties of this halogenated privileged scaffold.

Properties

Product Name

8-Chloro-1,6-naphthyridin-2(1h)-one

IUPAC Name

8-chloro-1H-1,6-naphthyridin-2-one

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12)

InChI Key

CJVFWWXCQSKCAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=NC=C21)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.